4-Methylquinolin-3-ol

概要

説明

4-Methylquinolin-3-ol is an organic compound with the chemical formula C({10})H({9})NO. It is a derivative of quinoline, characterized by a methyl group at the fourth position and a hydroxyl group at the third position on the quinoline ring. This compound is known for its applications in various fields, including dye manufacturing, pharmaceuticals, and chemical research.

作用機序

Target of Action

4-Methylquinolin-3-ol is a derivative of quinoline . Quinoline derivatives are known to have a wide range of pharmacological properties and are used in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . .

Mode of Action

Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death

Biochemical Pathways

Quinoline derivatives are known to have a wide range of biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . These activities suggest that quinoline derivatives likely interact with multiple biochemical pathways.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .

Action Environment

It is known that the compound is soluble in water , which could potentially influence its distribution and action in aqueous environments within the body.

生化学分析

Biochemical Properties

Quinoline derivatives are known to interact with various enzymes and proteins

Cellular Effects

Quinoline derivatives have been found to exhibit antimicrobial, antiviral, and anticancer activities . These effects are likely due to the influence of these compounds on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Quinoline derivatives are known to interact with various enzymes and cofactors

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions: 4-Methylquinolin-3-ol can be synthesized through several methods. One common approach involves the Skraup synthesis, where aniline derivatives react with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid. For this compound, the starting material would be 4-methylaniline.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized conditions to maximize yield and purity. This includes controlled temperatures, specific catalysts, and purification steps such as recrystallization or distillation to isolate the desired product.

化学反応の分析

Types of Reactions: 4-Methylquinolin-3-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids under acidic conditions.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenation using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinolines.

Substitution: Halogenated quinolines or other substituted derivatives depending on the reagents used.

科学的研究の応用

Biological Activities

4-Methylquinolin-3-ol exhibits a range of biological activities that are crucial for its applications in drug development and therapeutic interventions:

- Antimicrobial Activity : The compound has demonstrated effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative species. Its mechanism often involves the inhibition of bacterial DNA synthesis by targeting enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial replication.

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells. Studies have shown that it activates caspase pathways leading to programmed cell death, particularly in cell lines such as HeLa and A549. The compound’s ability to intercalate with DNA may also contribute to its anticancer effects by disrupting cellular processes necessary for tumor growth .

- Antioxidant Activity : The presence of the hydroxyl group enhances the compound's ability to scavenge free radicals, which is beneficial in mitigating oxidative stress-related diseases.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a lead compound for developing new therapeutic agents. Its structural properties allow it to be modified for enhanced efficacy and specificity:

- Synthesis of Derivatives : The compound can be synthesized through various methods, including the reaction of 2-methyl-3-formylquinoline with ammonia or amine derivatives under reflux conditions. These derivatives are explored for their potential as antimicrobial and anticancer drugs.

- Mechanism of Action : The interaction with biological targets is facilitated by its functional groups. The amino group can participate in nucleophilic substitutions, while the quinoline structure allows for electrophilic aromatic substitutions .

Industrial Applications

Beyond its biological significance, this compound finds utility in several industrial applications:

- Dyes and Pigments : Quinoline derivatives are widely used in the production of dyes due to their vibrant colors and stability under various conditions.

- Fluorescent Probes : The unique chemical properties of this compound make it suitable for use as a fluorescent probe in biochemical assays and sensors.

Case Studies

Several studies highlight the practical applications and efficacy of this compound:

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound exhibited potent antimicrobial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This efficacy was attributed to its ability to inhibit DNA synthesis by affecting key enzymes involved in bacterial replication .

Case Study 2: Anticancer Activity

In vitro studies revealed that this compound could induce apoptosis in various cancer cell lines at micromolar concentrations. Mechanistic studies indicated that it activates mitochondrial pathways leading to cell death, showcasing its potential as an anticancer agent .

類似化合物との比較

Quinoline: The parent compound, lacking the methyl and hydroxyl groups.

4-Methylquinoline: Similar structure but without the hydroxyl group at the third position.

3-Hydroxyquinoline: Lacks the methyl group at the fourth position.

Uniqueness: 4-Methylquinolin-3-ol is unique due to the presence of both a methyl group and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs

生物活性

4-Methylquinolin-3-ol, a derivative of quinoline, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by a hydroxyl group at the 3-position and a methyl group at the 4-position of the quinoline ring, which contributes to its unique chemical properties and potential therapeutic applications.

Chemical Structure and Properties

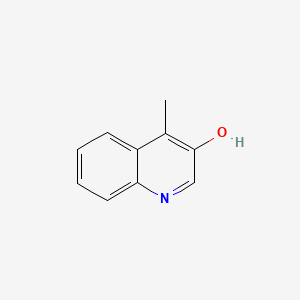

The structural formula of this compound is depicted as follows:

This compound features a nitrogen-containing heterocyclic ring system that enhances its reactivity and biological interactions. The presence of the hydroxyl group allows for hydrogen bonding, which is crucial for interactions with biological macromolecules.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including resistant species. The mechanism of action appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been found to induce apoptosis in cancer cells through mechanisms such as DNA intercalation and inhibition of topoisomerase enzymes. For instance, experiments on human lung adenocarcinoma A549 cells demonstrated that treatment with this compound led to reduced cell viability and increased apoptotic markers .

Table 1: Summary of Anticancer Activity Studies

| Study | Cell Line | Concentration | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| A549 | 10 | 15 | Apoptosis induction | |

| HCT116 | 5 | 20 | DNA intercalation | |

| SH-SY5Y | 25 | 18 | Topoisomerase inhibition |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated the efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The compound showed a minimum inhibitory concentration (MIC) of 8 µg/mL, indicating potent activity against this resistant strain. -

Case Study on Cancer Cell Lines :

In an experiment involving neuroblastoma cell lines, treatment with varying concentrations of this compound resulted in significant reductions in cell viability (up to 70% at 25 µM), highlighting its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The planar structure allows it to insert between DNA base pairs, disrupting replication and transcription processes.

- Enzyme Inhibition : It acts as an inhibitor for various enzymes involved in metabolic pathways critical for cancer cell survival.

- Reactive Oxygen Species Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

特性

IUPAC Name |

4-methylquinolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-8-4-2-3-5-9(8)11-6-10(7)12/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYWRHDNJCNVNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC2=CC=CC=C12)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60211251 | |

| Record name | 3-Quinolinol, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6220-93-5 | |

| Record name | 3-Quinolinol, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006220935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Quinolinol, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。